![molecular formula C13H12N4O B12623826 5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile CAS No. 920512-10-3](/img/structure/B12623826.png)
5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridine ring substituted with an amino group, a hydroxyl group, and a carbonitrile group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and versatile reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-amino-3-hydroxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the carbonitrile group, often using reagents like cyanogen bromide or potassium cyanide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-Amino-5-methylpyridine: Similar in structure but lacks the hydroxyl and carbonitrile groups.
3-Amino-4-hydroxybenzonitrile: Contains similar functional groups but differs in the arrangement of the aromatic ring.
Uniqueness
5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications, while the carbonitrile group enhances its potential as a pharmacophore .
属性
CAS 编号 |
920512-10-3 |
|---|---|
分子式 |
C13H12N4O |
分子量 |
240.26 g/mol |
IUPAC 名称 |
5-[(4-amino-3-hydroxyphenyl)methylamino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H12N4O/c14-6-10-2-3-11(8-17-10)16-7-9-1-4-12(15)13(18)5-9/h1-5,8,16,18H,7,15H2 |
InChI 键 |
GQADVYCXMYKIBO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CNC2=CN=C(C=C2)C#N)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide](/img/structure/B12623745.png)
![2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12623751.png)
![4-{[(Pyridin-3-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12623753.png)
![n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B12623758.png)
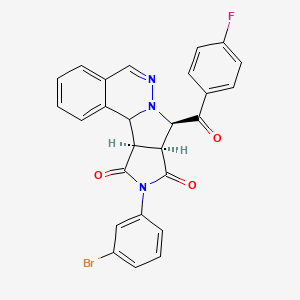
![N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B12623769.png)
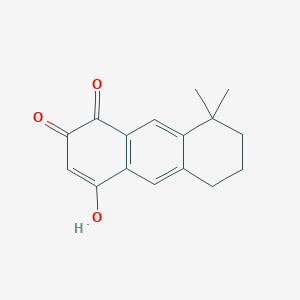
![(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12623781.png)
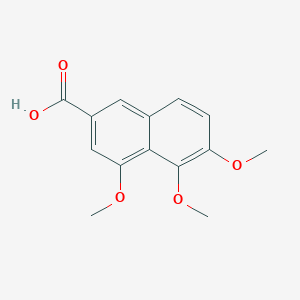
![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)
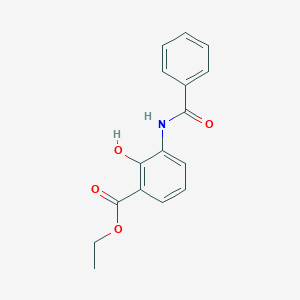
![[2-(Hexadecanoyloxy)ethyl]phosphonic acid](/img/structure/B12623814.png)
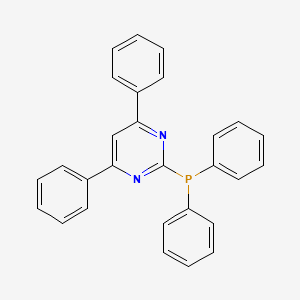
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B12623835.png)
